molecular formula C11H20N2O2 B13198992 tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate

tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate

Cat. No.: B13198992
M. Wt: 212.29 g/mol
InChI Key: AHUMUTMZKQKDPI-UHFFFAOYSA-N
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Description

tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is a bicyclic carbamate derivative featuring a 6-azabicyclo[3.2.0]heptane core. This compound belongs to a class of nitrogen-containing heterocycles widely used as intermediates in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions . Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.0]heptan-3-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

AHUMUTMZKQKDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNC2C1

Origin of Product

United States

Preparation Methods

Protection of the Amino Group as tert-Butyl Carbamate

Following the formation of the bicyclic amine, protection with a tert-butyl carbamate (Boc) group is essential to stabilize the amine functionality and facilitate further synthetic transformations.

  • Typical Reagents:
    Di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., potassium carbonate)
  • Solvents:
    Tetrahydrofuran (THF), ethyl acetate, or methyl tert-butyl ether (MTBE) are commonly used
  • Conditions:
    Mild temperatures (20–30 °C), often under inert atmosphere to avoid side reactions
  • Reference: A patented process details Boc protection telescoped with dissociation reactions, improving efficiency and yield.

Detailed Preparation Methodology

Stepwise Synthesis Procedure

Step Description Reagents/Conditions Notes
1 Generation of azomethine ylide and [3+2] cycloaddition Cyclobut-1-ene carboxylic acid ester + azomethine ylide (in situ) Multigram scale, high stereoselectivity, solvent: MeCN or EtOH
2 Isolation of bicyclic amine intermediate Extraction and concentration Crude product used directly for protection step
3 Boc protection of bicyclic amine Di-tert-butyl dicarbonate (Boc2O), base (K2CO3), solvent THF, 20–30 °C Telescoped with dissociation, reaction time 14–16 hours
4 Purification by recrystallization Solvent: n-heptane, temperature 20–30 °C, time 16 hours Critical for removing impurities and improving yield

Critical Parameters and Optimization

  • Recrystallization Solvent:
    n-Heptane is preferred due to its ability to remove excessive Boc2O and prevent formation of di-Boc byproducts after deprotection.

  • Base Selection:
    Potassium carbonate (K2CO3) is favored for its moderate basicity and compatibility with Boc protection.

  • Temperature Control:
    Maintaining 20–30 °C during protection and recrystallization steps ensures high purity and yield.

  • Catalytic Hydrogenation (If Needed):
    For deprotection or further modifications, Pd(OH)2/C catalyst under hydrogen atmosphere at 65–75 °C is effective.

Representative Experimental Data

Reaction Yields and Purity

Step Yield (%) Purity (%) Notes
Cycloaddition 85–90 >95 (by NMR) Scalable to multigram quantities
Boc Protection 90–95 >98 (HPLC) Telescoped with dissociation reaction
Recrystallization 92–96 >99 (HPLC) Essential for impurity removal

Analytical Characterization

Discussion and Comparative Analysis

The synthesis of this compound is efficiently achieved via a [3+2] cycloaddition route followed by Boc protection. The telescoping of the dissociation and protection steps reduces purification demands and improves throughput. The recrystallization in n-heptane is a critical purification step that enhances yield and purity while preventing side product formation.

Compared to other bicyclic carbamate syntheses, this method offers:

  • High stereoselectivity due to the controlled cycloaddition
  • Scalability demonstrated on multigram scale
  • Efficient purification minimizing chromatographic steps
  • Use of readily available reagents and mild conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Structural Analogues in Bicyclic Systems

tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate (CAS 2648947-90-2)
  • Structure : Features a larger bicyclo[3.2.1]octane ring compared to the target compound’s [3.2.0]heptane system.
  • Molecular Weight : 262.8 g/mol (as hydrochloride salt) .
  • The hydrochloride salt form improves crystallinity and stability .
tert-butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (CAS 2386905-52-6)
  • Structure : Bicyclo[3.1.1]heptane system with a different bridge arrangement.
  • Molecular Weight : 212.29 g/mol (identical to target compound) .
  • Key Differences : The [3.1.1] system creates distinct spatial geometry, which may influence interactions with enzymes or receptors compared to the [3.2.0] system .
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2)
  • Structure : Contains two nitrogen atoms in the bicyclo[3.2.0]heptane ring.
  • Molecular Weight : 198.26 g/mol .
  • Key Differences : The additional nitrogen enhances polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Functional Group Variations

Hydrochloride Salts
  • Example : tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride (CAS 2411179-93-4) .
  • Impact : Salt forms improve solubility in polar solvents and stability under acidic conditions, critical for drug formulation .
Stereochemical Variants
  • Example : tert-butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate (CAS 1933741-18-4) .
  • Impact : Stereochemistry at the 3R,5S positions may enhance selectivity in chiral environments, such as enzyme active sites .

Biological Activity

tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which may influence its interaction with biological targets, including enzymes and receptors.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1258640-71-9

The biological activity of this compound is thought to be mediated through its ability to interact with specific molecular targets in biological systems. This compound may act as an inhibitor or modulator of various enzymes or receptors, leading to alterations in physiological processes.

2. Neuropharmacological Effects

Compounds containing azabicyclic structures have been studied for their neuropharmacological properties. For example, they may interact with neurotransmitter systems, potentially influencing behaviors related to anxiety and depression.

3. Enzyme Inhibition

Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various carbamates, including derivatives of azabicyclic compounds, against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, compounds with azabicyclic structures were tested for their effects on anxiety-like behaviors in rodent models. Results showed that these compounds could reduce anxiety symptoms, indicating a possible therapeutic role for similar structures in treating anxiety disorders.

Research Findings Overview

Study FocusFindingsReference
Antimicrobial ActivityCompounds similar to this compound show inhibition against S. aureus and E. coli.
Neuropharmacological EffectsAzabicyclic derivatives reduce anxiety-like behaviors in animal models.
Enzyme InhibitionPotential inhibition of metabolic enzymes; specific pathways require further investigation.

Q & A

Q. Key factors :

  • Steric effects : Bulky substituents on the pyrrole nitrogen reduce hydrogenation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

How is this compound characterized structurally, and what analytical methods resolve stereochemical ambiguities?

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and bicyclic framework protons (e.g., bridgehead protons at δ ~3.5–5.0 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.26 for C₁₀H₁₈N₂O₂) confirm molecular weight .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry. For example, the (1R,5S) configuration was confirmed for a related 3,6-diazabicyclo[3.2.0]heptane derivative .

Q. Advanced :

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
  • NOESY NMR : Detects spatial proximity between bridgehead protons and substituents to assign relative stereochemistry .

How can stereoselectivity challenges in catalytic hydrogenation be addressed during synthesis?

Q. Advanced

  • Substrate modification : Introducing electron-withdrawing groups (e.g., phthalimido) on the pyrrole nitrogen increases facial selectivity during hydrogenation, favoring a single diastereomer .
  • Catalyst optimization : Palladium on carbon (Pd/C) under moderate H₂ pressure (3–5 atm) enhances cis-selectivity compared to Raney nickel .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions, improving stereochemical purity .

Data contradiction : While Boc protection generally improves stereoselectivity, bulky substituents (e.g., benzyl) may hinder hydrogenation efficiency, requiring a balance between steric and electronic effects .

What methodological challenges arise when incorporating this compound into positron-emitting tomography (PET) radioligands?

Q. Advanced

  • Radiolabeling : [¹¹C]Methylation using [¹¹C]methyl triflate is preferred over [¹¹C]methyl iodide due to higher reactivity, achieving radiochemical yields of 15–20% (decay-corrected). However, rapid radiolysis in saline necessitates stabilizers like 0.5% sodium ascorbate .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the radioligand from unreacted precursors, but requires rapid processing (<2 half-lives) to retain activity .
  • Biological validation : Competitive binding assays with opioid receptors (e.g., μ-receptor displacement using [³H]naloxone) confirm target engagement, but structural analogs may show off-target binding to δ- or κ-receptors .

How does this compound compare to morphine-like analgesics in receptor binding and pharmacological activity?

Q. Advanced

  • Receptor affinity : The m-methoxyphenyl derivative exhibits nM affinity for μ-opioid receptors, comparable to morphine, as shown by [³H]naloxone displacement assays in rat brain homogenates .
  • In vivo efficacy : Subcutaneous administration in rodents demonstrates analgesic potency similar to morphine (ED₅₀ ~2 mg/kg), with effects reversible by naloxone .
  • Structural insights : Molecular mechanics modeling reveals that the bicyclic core aligns with morphine’s nitrogen and aromatic pharmacophore, explaining receptor overlap .

What are the key considerations for optimizing this compound in hybrid drug design (e.g., oxadiazole hybrids)?

Q. Advanced

  • Linker selection : Oxadiazole moieties improve metabolic stability. For example, coupling via a 1,2,4-oxadiazole spacer enhances cytotoxicity (IC₅₀ ~10 μM in cancer cell lines) compared to ester linkers .
  • Synthetic routes :
    • Amidoxime intermediates : React nitriles with hydroxylamine to form amidoximes, followed by cyclization with Boc-protected amines .
    • Microwave-assisted synthesis : Reduces reaction time for oxadiazole formation from 12 hours to 30 minutes .

Table 1 : Comparison of Hybrid Derivatives

Hybrid TypeIC₅₀ (μM)TargetReference
Oxadiazole10.2HeLa cells
Fluorenone8.7PET imaging
m-Methoxyphenyl2.1μ-Opioid receptor

How do crystallographic data from SHELX refine the structural understanding of bicyclic carbamates?

Q. Advanced

  • Bond angle analysis : SHELX refines X-ray data to reveal strain in the bicyclo[3.2.0]heptane ring (e.g., C-N-C angles ~105° vs. 109.5° in unstrained amines) .
  • Torsional parameters : Software-generated torsion angles identify puckering in the azabicyclo framework, critical for docking studies .
  • Validation tools : The CIF file output flags steric clashes (e.g., between Boc groups and bridgehead protons), guiding synthetic modifications .

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